molecular formula C15H23N5O2 B5406970 5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol

Katalognummer: B5406970
Molekulargewicht: 305.38 g/mol
InChI-Schlüssel: GLLJXKBGISJKFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol, also known as DU-176b, is a small molecule inhibitor that belongs to the class of direct oral anticoagulants (DOACs). DOACs are used to prevent blood clot formation and are considered a better alternative to traditional anticoagulants such as warfarin. DU-176b is a promising anticoagulant agent due to its high efficacy, safety profile, and convenience of use.

Wirkmechanismus

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol works by inhibiting the activity of factor Xa, a key enzyme in the blood clotting cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin, which is necessary for blood clot formation. This mechanism of action is similar to other DOACs such as rivaroxaban and apixaban.
Biochemical and Physiological Effects:
This compound has been shown to have a dose-dependent effect on coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT). It has also been found to have a lower risk of bleeding compared to traditional anticoagulants such as warfarin. This compound has a half-life of approximately 14 hours, which allows for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol has several advantages for laboratory experiments. It has a high selectivity for factor Xa, making it a useful tool for studying the role of factor Xa in the blood clotting cascade. This compound also has a long half-life, which allows for sustained inhibition of factor Xa. However, one limitation of this compound is its high cost, which may limit its use in some laboratory settings.

Zukünftige Richtungen

There are several future directions for research on 5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol. One area of interest is the use of this compound in combination with other anticoagulant agents to further reduce the risk of thrombosis. Another area of interest is the development of reversal agents for this compound in case of bleeding or emergency situations. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with this compound in different patient populations.

Synthesemethoden

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol is synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-chloro-5-nitropyrazine with 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2,3-epoxypropyl carbamate to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

5-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]pyrazin-2-ol has been extensively studied for its anticoagulant properties and has shown promising results in preclinical and clinical studies. It has been found to be effective in preventing thrombus formation in various animal models and has demonstrated a lower risk of bleeding compared to traditional anticoagulants. This compound has also shown a shorter onset of action and a longer half-life, making it a more convenient option for patients.

Eigenschaften

IUPAC Name

5-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane-4-carbonyl)-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-18-5-3-15(4-6-18)11-20(8-7-19(15)2)14(22)12-9-17-13(21)10-16-12/h9-10H,3-8,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLJXKBGISJKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CNC(=O)C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.